molecular formula C14H14BrNO3 B2576798 2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide CAS No. 1396790-83-2

2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

Cat. No. B2576798
M. Wt: 324.174
InChI Key: VFDZQYKTBUEACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide” is a chemical compound . The molecule contains a total of 30 bond(s). There are 18 non-H bond(s), 12 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aromatic), and 1 Furane(s) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The protodeboronation of alkyl boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .


Molecular Structure Analysis

The molecular structure of “2-bromo-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide” was confirmed by physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Synthesis and Substitution

An efficient method for synthesizing 2-bromo-3-aroyl-benzo[b]furans from readily available precursors has been developed. The 2-bromo group serves as a versatile synthetic handle for further functionalization through palladium-mediated couplings and direct nucleophilic substitutions, leading to a wide range of 2-substituted-3-aroyl-benzo[b]furans (G. Gill, D. Grobelny, J. Chaplin, B. Flynn, 2008).

Reactivity of Furan Derivatives

Synthesis and reactivity of various furan derivatives have been explored. For instance, N-(1-Naphthyl)furan-2-carboxamide underwent a series of reactions, including electrophilic substitution, to yield 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating the compound's versatility in synthetic chemistry (А. Aleksandrov, М. М. El’chaninov, 2017).

Molecular Interactions and Structure Analysis

Studies on antipyrine-like derivatives, including 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, have provided insights into their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the importance of hydrogen bonding and π-interactions in stabilizing molecular assemblies, which could inform the design of new pharmaceuticals (A. Saeed et al., 2020).

Domino Synthesis Techniques

A clean and efficient method for the domino synthesis of new functionalized benzofuro[2,3-c]pyridines has been described. This method ingeniously forms furan and pyridine ring moieties in a one-pot operation, showcasing the potential for creating complex molecules in an environmentally friendly manner (Y. Rao, Zhexi Li, Guodong Yin, 2014).

properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDZQYKTBUEACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

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